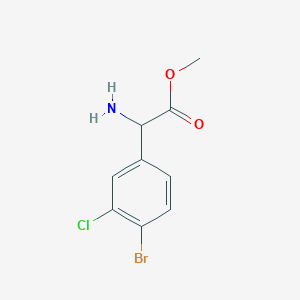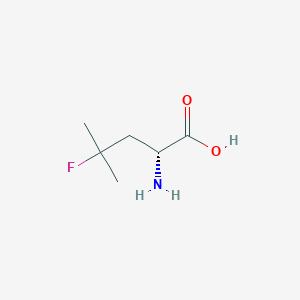aminedihydrochloride](/img/structure/B13555094.png)
[2-(4-bromo-1H-pyrazol-1-yl)ethyl](methyl)aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride is a chemical compound with a unique structure that includes a brominated pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate ethylating agent, followed by methylation and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating steps like solvent recovery and purification through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole carboxylic acid derivative, while reduction could produce a pyrazole ethylamine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its brominated pyrazole ring makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated pyrazoles on various biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride has potential applications in drug development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride involves its interaction with specific molecular targets. The brominated pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction may involve pathways such as the inhibition of enzyme activity or the activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with a similar brominated pyrazole ring.
2-(4-bromo-1H-pyrazol-1-yl)ethanol: A related compound with an ethyl alcohol group instead of a methylamine group.
1-methyl-4-bromo-1H-pyrazole: A compound with a methyl group on the pyrazole ring.
Uniqueness
2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride is unique due to its combination of a brominated pyrazole ring and an ethyl methylamine group
Eigenschaften
Molekularformel |
C6H12BrCl2N3 |
|---|---|
Molekulargewicht |
276.99 g/mol |
IUPAC-Name |
2-(4-bromopyrazol-1-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10BrN3.2ClH/c1-8-2-3-10-5-6(7)4-9-10;;/h4-5,8H,2-3H2,1H3;2*1H |
InChI-Schlüssel |
BDDZSCALIZNTMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN1C=C(C=N1)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)

![4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13555033.png)
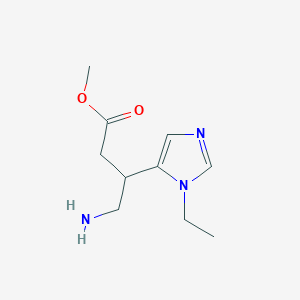
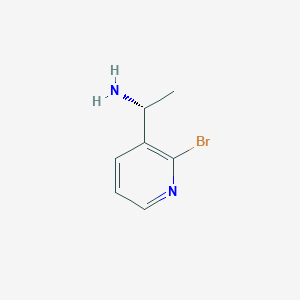
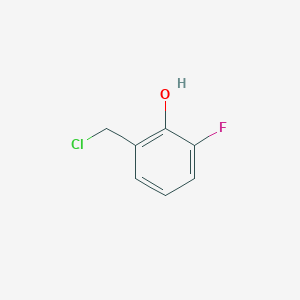
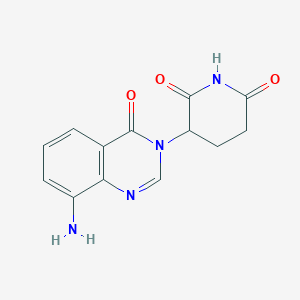
![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
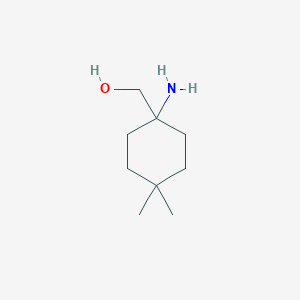
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
